Cas no 1804499-54-4 (3-Bromo-1-(2-formylphenyl)propan-1-one)
3-Bromo-1-(2-formylphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(2-formylphenyl)propan-1-one
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- Inchi: 1S/C10H9BrO2/c11-6-5-10(13)9-4-2-1-3-8(9)7-12/h1-4,7H,5-6H2
- InChI Key: PEWWJHBVVDCVKE-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC=CC=1C=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- XLogP3: 1.8
- Topological Polar Surface Area: 34.1
3-Bromo-1-(2-formylphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020080-250mg |
3-Bromo-1-(2-formylphenyl)propan-1-one |
1804499-54-4 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013020080-500mg |
3-Bromo-1-(2-formylphenyl)propan-1-one |
1804499-54-4 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
| Alichem | A013020080-1g |
3-Bromo-1-(2-formylphenyl)propan-1-one |
1804499-54-4 | 97% | 1g |
1,564.50 USD | 2021-06-24 |
3-Bromo-1-(2-formylphenyl)propan-1-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-Bromo-1-(2-formylphenyl)propan-1-one
Recent Advances in the Study of 3-Bromo-1-(2-formylphenyl)propan-1-one (CAS: 1804499-54-4) and Its Applications in Chemical Biology and Medicine
The compound 3-Bromo-1-(2-formylphenyl)propan-1-one (CAS: 1804499-54-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
Recent studies have highlighted the role of 3-Bromo-1-(2-formylphenyl)propan-1-one as a versatile intermediate in the synthesis of pharmacologically active molecules. Its structural motif, featuring both a bromo and a formyl group, makes it a valuable building block for the construction of complex heterocyclic compounds. Researchers have successfully utilized this compound in the development of novel kinase inhibitors, which show promise in targeting cancer-related signaling pathways.
One of the most notable advancements involves the use of 3-Bromo-1-(2-formylphenyl)propan-1-one in the synthesis of small-molecule modulators of protein-protein interactions (PPIs). PPIs are increasingly recognized as critical targets in drug discovery, and the ability of this compound to serve as a scaffold for PPI inhibitors has opened new avenues for therapeutic intervention. Recent in vitro studies have demonstrated its efficacy in disrupting key interactions involved in inflammatory and oncogenic processes.
In addition to its applications in drug discovery, 3-Bromo-1-(2-formylphenyl)propan-1-one has also been investigated for its potential in chemical biology. Its reactivity with nucleophiles and electrophiles makes it a useful tool for probing biological systems. For instance, researchers have employed this compound in the development of activity-based probes (ABPs) to study enzyme function and dynamics in live cells. These probes have provided valuable insights into the mechanisms of enzyme regulation and have potential applications in diagnostics and targeted therapy.
Despite these promising developments, challenges remain in the optimization of 3-Bromo-1-(2-formylphenyl)propan-1-one-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further research. Recent efforts have focused on structural modifications to enhance the pharmacokinetic properties of derivatives derived from this compound. Computational modeling and high-throughput screening have been instrumental in identifying lead candidates with improved efficacy and safety profiles.
In conclusion, 3-Bromo-1-(2-formylphenyl)propan-1-one (CAS: 1804499-54-4) represents a promising scaffold in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its potential in targeting PPIs and enzymes underscore its importance in contemporary research. Continued exploration of its applications, coupled with advancements in drug design and delivery, is expected to yield significant contributions to the development of novel therapeutics.
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